An In-depth Technical Guide to (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: A Key Scaffold in Modern Drug Discovery
An In-depth Technical Guide to (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Constrained Bicyclic Diamine Scaffold
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a chiral, saturated heterocyclic building block that has garnered significant interest in medicinal chemistry. Its rigid, bicyclic structure, which features a fusion of a piperazine and a cyclobutane ring, offers a unique three-dimensional architecture. This conformational constraint is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The presence of a Boc-protected amine at the 3-position and a secondary amine at the 7-position provides orthogonal handles for selective functionalization, making it a versatile scaffold for the synthesis of diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on empowering researchers to effectively utilize this valuable synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane is fundamental to its effective use in synthesis and drug development.
| Property | Value | Source(s) |
| CAS Number | 1417789-72-0 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [1] |
| Molecular Weight | 212.29 g/mol | [2] |
| Appearance | White to off-white solid or oil | - |
| Predicted pKa | 10.45 ± 0.20 | [3] |
| Predicted Water Solubility | 5.1 g/L | [3] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | - |
| Predicted LogP | 0.9 | - |
| Storage Conditions | Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation. | - |
Note: Some properties are predicted and should be used as a guideline. Experimental verification is recommended.
Synthesis of the Diazabicyclo[4.2.0]octane Core: A Strategic Overview
A plausible synthetic strategy, adapted from methodologies for related bicyclic systems, would involve the construction of a suitably functionalized piperazine or azetidine precursor followed by a key ring-forming step to create the cyclobutane portion of the scaffold. For instance, the synthesis of a related 3,8-diazabicyclo[4.2.0]octane core has been achieved, highlighting the feasibility of constructing this bicyclic system.[4][5]
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic workflow for (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane.
Chemical Reactivity and Strategic Functionalization
The reactivity of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane is primarily dictated by the two nitrogen atoms with differing electronic environments.
1. The Secondary Amine at the N-7 Position:
The secondary amine at the 7-position is the more nucleophilic and readily available site for functionalization. It can undergo a variety of standard transformations, including:
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N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones allows for the introduction of a wide range of substituents.
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N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides.
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N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be employed to introduce aromatic moieties.
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Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
The ability to selectively functionalize the N-7 position is a key feature that enables the exploration of structure-activity relationships in drug discovery programs.
2. The Boc-Protected Amine at the N-3 Position:
The tert-butyloxycarbonyl (Boc) group at the 3-position serves as a robust protecting group that is stable to a wide range of nucleophilic and basic conditions. This allows for selective manipulation of the N-7 position without affecting the N-3 amine. The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent, to reveal the free secondary amine at the 3-position for subsequent derivatization.
Illustrative Reactivity Scheme:
Caption: Key reactivity of the (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of the diazabicyclo[4.2.0]octane scaffold make it an attractive core for the development of novel therapeutics. Its rigid conformation allows for the precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets.
1. Nicotinic Acetylcholine Receptor (nAChR) Agonists:
A significant application of the closely related 3,8-diazabicyclo[4.2.0]octane scaffold has been in the development of potent and selective nicotinic acetylcholine receptor (nAChR) agonists.[4][5] Several analogs have demonstrated picomolar affinity for the hα4β2 receptor subtype and have shown analgesic efficacy in preclinical models of pain.[4] The rigid bicyclic core is believed to mimic the conformation of acetylcholine, the endogenous ligand, leading to potent agonistic activity. The (1R,6S)-3,7-diazabicyclo[4.2.0]octane scaffold represents a valuable platform for the design of novel nAChR modulators with potential applications in pain management, neurodegenerative diseases, and cognitive disorders.
2. Kinase Inhibitors:
The diazabicyclo[4.2.0]octane framework is also being explored as a scaffold for the development of kinase inhibitors.[6] The ability to introduce diverse substituents at the nitrogen atoms allows for the creation of libraries of compounds that can be screened against various kinases, which are critical targets in oncology and inflammatory diseases. The rigid nature of the scaffold can help to position key pharmacophoric elements in the ATP-binding pocket of kinases, leading to potent and selective inhibition.
3. Antibacterial Agents:
The broader class of diazabicyclooctanes has been instrumental in the development of second-generation β-lactamase inhibitors. While the title compound itself is not a direct analogue of these inhibitors, the diazabicyclo[4.2.0]octane core is a recognized privileged scaffold in the design of novel antibacterial agents.[7] Its potential to serve as a building block for new classes of antibiotics targeting bacterial cell wall synthesis or other essential pathways is an active area of research.
Representative Experimental Protocol: N-Alkylation of the 7-Position
The following is a representative, detailed protocol for the N-alkylation of the 7-position of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane. This protocol is based on standard procedures for the alkylation of secondary amines and should be adapted and optimized for specific substrates and scales.
Objective: To synthesize a 7-alkylated derivative of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane.
Materials:
-
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane
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Alkyl halide (e.g., benzyl bromide)
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Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile or DMF.
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Addition of Base: Add a suitable base, such as powdered potassium carbonate (2.0-3.0 eq) or DIPEA (1.5-2.0 eq).
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to 50-80 °C to proceed at a reasonable rate, depending on the reactivity of the alkyl halide.
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Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid base was used, filter the mixture and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-7 alkylated product.
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Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules with potential therapeutic applications. Its constrained bicyclic framework and orthogonally protected nitrogen atoms provide a robust platform for the design and synthesis of novel drug candidates targeting a range of biological targets, including nAChRs and kinases. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is crucial for medicinal chemists and drug discovery scientists seeking to leverage the unique attributes of this scaffold in their research endeavors. As the demand for novel chemical matter with improved pharmacological profiles continues to grow, the strategic application of such well-defined, rigid scaffolds will undoubtedly play a pivotal role in the future of drug development.
References
Sources
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- 2. tert-Butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hyd… [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane [myskinrecipes.com]
- 7. WO2013030733A1 - 1,6- diazabicyclo [3,2,1] octan-7-one derivatives and their use in the treatment of bacterial infections - Google Patents [patents.google.com]

